Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate
Overview
Description
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C14H11NO2S2 and a molecular weight of 289.37 g/mol This compound is notable for its unique structure, which includes a thiophene ring substituted with an isothiocyanate group and a phenyl group
Preparation Methods
The synthesis of Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate typically involves the reaction of ethyl 2-amino-5-phenylthiophene-3-carboxylate with thiophosgene. The reaction is carried out in an organic solvent such as chloroform, under ambient temperature conditions
Chemical Reactions Analysis
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of various adducts.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic compounds.
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 2-isothiocyanato-3-thiophenecarboxylate
- Methyl 3-isothiocyanato-5-methylthiophene-2-carboxylate
- Ethyl 2-(4-fluorophenyl)-2-isothiocyanato-3-thiophenecarboxylate
These compounds share similar structural features but differ in their specific substituents, which can lead to differences in their chemical reactivity and applications .
Properties
IUPAC Name |
ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-2-17-14(16)11-8-12(19-13(11)15-9-18)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFCEMRIQOSVSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208196 | |
Record name | Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85716-86-5 | |
Record name | Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85716-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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